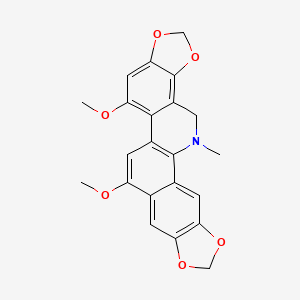
7-Amino-4-(trifluoromethyl)quinolin-2(1h)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one and related compounds involves tailored approaches such as the Passerini- and Ugi-type reactions, which are employed for the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids, respectively, from 3-trifluoroacetyl-quinolin-2(1H)-ones (Desagoni et al., 2022). These reactions proceed under mild conditions and involve an exocyclic carboximidate intermediate, showcasing the compound's versatility as a precursor for synthesizing complex molecules.
Molecular Structure Analysis
The molecular structure of 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one is characterized by the presence of a trifluoromethyl group attached to a quinolinone backbone. This structural feature is pivotal in determining the compound's chemical reactivity and physical properties. The trifluoromethyl group, in particular, is known for its electron-withdrawing nature, which can significantly influence the electronic distribution within the molecule, thereby affecting its reactivity patterns.
Chemical Reactions and Properties
7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one participates in a variety of chemical reactions, demonstrating its utility in organic synthesis. One notable reaction is its use as a carbonyl and acid surrogate in Passerini- and Ugi-type reactions, leading to the formation of compounds with potential bioactivity (Desagoni et al., 2022). Its reactivity can be attributed to the presence of the amino group and the trifluoromethyl group, which together facilitate various chemical transformations.
Applications De Recherche Scientifique
Fluorescent Marker for Proteinase Detection : 7-Amino-4-(trifluoromethyl)coumarin, closely related to 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one, has been used as a novel fluorescent marker for the sensitive detection of proteinases. This compound and its derivatives have applications in biochemical research (Bissell et al., 1980).
Synthesis of α-Trifluoromethyl-α-Hydroxy Carboxamides and α-Amino Acids : In another study, 3-trifluoroacetyl-quinolin-2(1H)-ones were used as carbonyl and acid surrogates in Passerini- and Ugi-type reactions. This facilitated the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids (Madhu et al., 2022).
Inhibition of α-Carbonic Anhydrases : 7-Amino-3,4-dihydro-1H-quinolin-2-one, structurally similar to 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one, has been shown to inhibit α-carbonic anhydrases, a class of enzymes with significance in pharmacology (Vullo et al., 2015).
Antimicrobial and Antitumor Applications : Some derivatives of 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one have shown potential as antimicrobial and antitumor agents. This includes the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives which displayed antibacterial and antifungal activity (Holla et al., 2006).
Bioimaging and Golgi-Localized Probes : 7-Aminoquinolines, synthesized with the introduction of a trifluoromethyl group, have been used for bioimaging. Some derivatives specifically target the Golgi apparatus in cell lines, making them useful in biological studies (Chen et al., 2019).
Antimicrobial Studies of Quinoline Carbohydrazide Derivatives : Derivatives of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide have shown significant antimicrobial activity, indicating their potential as antituberculosis agents (Garudachari et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
7-amino-4-(trifluoromethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-4-9(16)15-8-3-5(14)1-2-6(7)8/h1-4H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCMJMNWLFZJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)C=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207425 | |
| Record name | 7-Amino-4-trifluoromethyl-2-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-4-(trifluoromethyl)quinolin-2(1h)-one | |
CAS RN |
58721-76-9 | |
| Record name | 7-Amino-4-trifluoromethyl-2-quinolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058721769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC337973 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Amino-4-trifluoromethyl-2-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




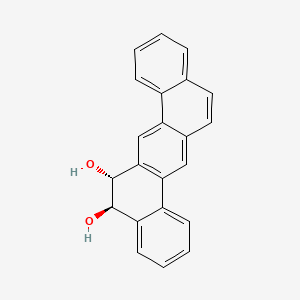
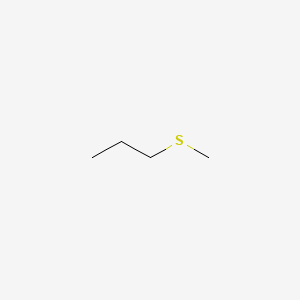
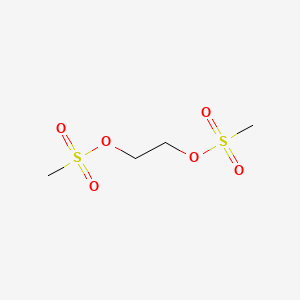

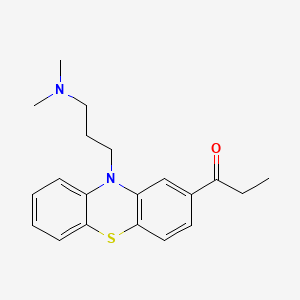
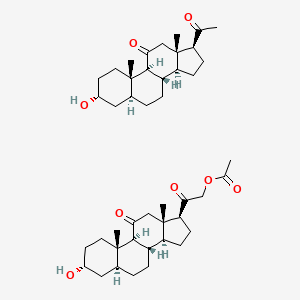
![4-[[(4-Methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1198292.png)
![1-[[(2-Chlorophenyl)-oxomethyl]amino]-3-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B1198293.png)
![N-(1,3-benzothiazol-2-yl)-2-[(1-methyl-2-imidazolyl)thio]acetamide](/img/structure/B1198294.png)

